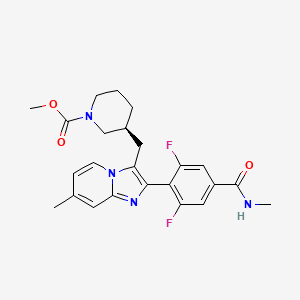

N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C11H8BrN3O2 and its molecular weight is 294.108. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research on heterocyclic compounds related to N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide has shown potential antimicrobial activities. The synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives from related compounds has been explored for their in vitro antimicrobial activities. Some of the newly synthesized compounds demonstrated significant antimicrobial properties, indicating the potential of this compound analogs in antimicrobial research (Gad-Elkareem et al., 2011).

Antiviral and Antiretroviral Activity

The exploration of pyrimidine derivatives, including those structurally related to this compound, has shown promising antiviral and antiretroviral activities. Specifically, studies on 2,4-diamino-6-hydroxypyrimidines substituted with various groups have demonstrated marked inhibitory effects on retrovirus replication in cell culture, highlighting their potential as antiviral and antiretroviral agents (Hocková et al., 2003).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown significant cytotoxic activities against various cancer cell lines and potential as anti-inflammatory agents, supporting further investigation into their therapeutic applications (Rahmouni et al., 2016).

Antifolate Inhibitor with Antitumor Activity

Research on pyrimidine antifolates has revealed potent antitumor activity, with selectivity for high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. These compounds inhibit β-glycinamide ribonucleotide formyltransferase, an enzyme critical in the purine biosynthesis pathway, demonstrating the potential of pyrimidine derivatives as antitumor agents (Wang et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds such as n′-phenyl pyridylcarbohydrazides have been shown to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle . SDHIs are one of the fastest-growing fungicide categories for plant protection .

Mode of Action

Similar compounds like n′-phenyl pyridylcarbohydrazides inhibit sdh, which is crucial for atp production in cells . The inhibition of SDH disrupts the energy production in cells, leading to cell death .

Biochemical Pathways

The compound likely affects the citric acid cycle by inhibiting SDH, disrupting the conversion of succinate to fumarate and hindering the production of ATP . This disruption can lead to cell death, particularly in phytopathogenic fungi .

Pharmacokinetics

Similar compounds like 1-(3′-bromophenyl)-heliamine have been studied for their pharmacokinetic properties . These studies typically involve determining the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability .

Result of Action

The inhibition of sdh by similar compounds can lead to cell death, particularly in phytopathogenic fungi .

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially affect the action and stability of similar compounds .

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-7-2-1-3-8(4-7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNXPSMXYIVKEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2745573.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole](/img/structure/B2745575.png)

![methyl 2-[N-(cyanomethyl)-1-(2,3-dimethylphenyl)formamido]acetate](/img/structure/B2745583.png)

![2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2745585.png)

![6-Cyclopropyl-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2745587.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2745589.png)